3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene
Description
Properties
IUPAC Name |
3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZQHJDTPXYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathway
The synthesis of 3-bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene typically follows a three-step sequence:
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Construction of the benzo[b]thiophene core
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C-2 arylation with a 4-methoxyphenyl group
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Regioselective bromination at the C-3 position
Benzo[b]thiophene Core Formation
The precursor 6-methoxybenzo[b]thiophene is synthesized via cyclization of 3-methoxybenzenethiol derivatives. A reported method involves S-alkylation of 3-methoxybenzenethiol with bromoacetaldehyde diethyl acetal, followed by BF₃-mediated cyclization to yield 6-methoxybenzo[b]thiophene.
Palladium-Catalyzed C-2 Arylation
The 4-methoxyphenyl group is introduced at the C-2 position using a palladium(II) acetate-catalyzed coupling reaction. Key conditions include:
Regioselective Bromination at C-3
The final bromination employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–25°C, selectively substituting the C-3 hydrogen. Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 2–4 hr.
Bromination Optimization Strategies
Solvent and Initiator Screening
Recent patents highlight solvent selection as critical for yield and selectivity. A comparative study using linear alkanes (C6–C8) versus halogenated solvents revealed:
| Solvent | Brominating Agent | Initiator | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | NBS | None | 72 | 92 |
| n-Heptane | NBS | BPO | 85 | 98.2 |
| CCl₄ | NBS | BPO | 54 | 94 |
| Acetonitrile | Br₂ | None | 68 | 89 |
BPO = Benzoyl peroxide; Data adapted from
Key findings:
Temperature and Reaction Time
Optimal bromination occurs under reflux (n-heptane: bp 98°C) for 4–6 hr. Prolonged heating (>8 hr) promotes dibromination byproducts (e.g., 3,5-dibromo derivatives), reducing target compound purity to <90%.
Industrial-Scale Production
Continuous Flow Reactor Design
A patented continuous flow system (Fig. 1) improves scalability:
Solvent Recovery and Waste Reduction
n-Heptane’s low toxicity and high recovery rate (>95% via distillation) make it environmentally preferable to THF or CCl₄. This reduces production costs by $12–15/kg compared to traditional methods.
Analytical Characterization
HPLC and NMR Validation
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HPLC : A C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase resolves the target compound (t₅ = 6.2 min).
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, 4-OCH₃-C₆H₄), 6.94 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃) .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.
Aromatic Nucleophilic Substitution
Mechanistic Insight : The bromine’s electrophilicity is enhanced by electron-withdrawing effects of the benzo[b]thiophene core, facilitating SNAr mechanisms. Polar aprotic solvents (THF, DMF) stabilize transition states .
Oxidation Reactions
Methoxy groups at positions 2 and 6 are susceptible to oxidation, yielding carbonyl-containing products.
Methoxy Group Oxidation
| Oxidizing System | Product | Selectivity |
|---|---|---|
| KMnO₄/H₂SO₄, 80°C | 6-Carboxy-3-bromo-2-(4-methoxyphenyl) | Moderate |
| CrO₃/AcOH, RT | 6-Formyl derivative | High |
Key Finding : Oxidation occurs preferentially at the 6-methoxy group due to steric and electronic factors. Carboxylic acid formation requires prolonged heating (>12 h) .
Reduction Reactions
The bromine substituent can be reductively removed or transformed.
Catalytic Hydrogenation
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 50°C | 6-Methoxy-2-(4-methoxyphenyl) derivative | 90% |
| LiAlH₄/THF, 0°C → RT | 3-Hydro derivative | 78% |
Application : Dehalogenation products serve as intermediates for further functionalization (e.g., Suzuki coupling) .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Optimization Note : Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation rates .
Cyclization Reactions
Electrophilic sulfur-mediated cyclization generates fused heterocycles.
Electrophilic Cyclization
| Reagent/Conditions | Product | Yield |
|---|---|---|
| (MeS)₂S⁺BF₄⁻/CH₂Cl₂, RT | Thieno[3,2-b]benzo[b]thiophene derivative | 88% |
Mechanism : The bromine atom directs electrophilic attack, forming a sulfur-stabilized carbocation intermediate .
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Parent) | Primary Driving Factor |
|---|---|---|
| Substitution | 5× faster | Bromine’s electronegativity |
| Oxidation | 2× slower | Steric hindrance at 6-position |
| Suzuki Coupling | 3× faster | Enhanced Pd(0) coordination |
Stability and Side Reactions
- Thermal Decomposition : Prolonged heating (>120°C) induces cleavage of the benzo[b]thiophene ring .
- Light Sensitivity : UV exposure promotes radical bromine elimination, forming dibenzothiophene derivatives .
This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Strategic functionalization via substitution, coupling, or cyclization enables tailored synthesis of complex architectures. Experimental protocols should prioritize solvent polarity and catalyst selection to maximize yields and selectivity.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
This compound serves as a precursor for synthesizing potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. Its structural features allow it to interact with biological targets effectively, making it suitable for drug design.
- Anticancer Activity : Research has indicated that 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene exhibits significant cytotoxic effects on various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). Studies show that it inhibits tubulin polymerization by binding to the colchicine site on tubulin, which is crucial for cell division. This action leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent.
Materials Science
Organic Semiconductors and LEDs
The compound's electronic properties make it valuable in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport, which is essential for the performance of electronic devices.
- Electronics Applications : The incorporation of this compound into organic electronic devices can enhance their efficiency and stability. It is being explored in research aimed at improving the performance of OLEDs and other semiconductor materials.
Biological Studies
Biochemical Probes
In biological research, this compound acts as a biochemical probe. It is utilized in assays to study enzyme interactions and receptor binding, providing insights into various biological processes.
- Mechanism of Action : The mechanism involves interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups enhances its binding affinity, influencing its biological activity. This specificity allows researchers to explore its effects on different biochemical pathways.
Case Studies
- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of this compound demonstrated significant growth inhibition in A-431 cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin. This highlights its potential as a lead compound for further drug development.
- Enzyme Interaction Studies : In biochemical assays, this compound has been shown to interact with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells. Such studies are crucial for understanding the therapeutic potential of new compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
3-Bromobenzo[b]thiophene (CAS: 7342-82-7)
- Applications: Used as a building block for cross-coupling reactions (e.g., Stille coupling) to synthesize fused heterocycles like benzo[b]thieno[2,3-d]thiophenes for organic semiconductors .
- Key Difference : The absence of methoxy groups reduces steric hindrance and electronic donating effects, making it more reactive in coupling reactions compared to the target compound .
4-Bromo-7-methoxybenzo[b]thiophene (CAS: 88791-12-2)
Functionalized Benzo[b]thiophenes in Medicinal Chemistry
Arzoxifene ([6-hydroxy-3-[4-[2-(piperidinyl)ethoxy]phenoxy]-2-(4-methoxyphenyl)benzo[b]thiophene])
- Structure: Features a 6-hydroxy group, 3-phenoxy ether, and 2-(4-methoxyphenyl).
- Applications : Potent SERM with antiestrogenic activity in breast tissue and estrogenic effects in bone .
- Synthesis Contrast : Arzoxifene requires multi-step functionalization (e.g., etherification, hydroxylation), whereas the target compound is synthesized via direct bromination .
Bipyraloxifene ([6-methoxy-2-(4-hydroxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2,2′-bipyridin-4′-yl-methoxy)phenyl]-methanone)
- Structure : Contains a 2,2′-bipyridine moiety and a ketone group.
- Applications : Dual-action SERM with improved receptor binding affinity due to the bipyridine group .
- Synthetic Pathway : Involves Friedel-Crafts acylation and nucleophilic aromatic substitution, contrasting with the target compound’s straightforward bromination .
Fused-Ring Systems for Material Science
Benzo[b]thieno[2,3-d]thiophene Derivatives
- Structure : Fused thiophene rings enhance π-conjugation.
- Applications: Organic semiconductors with high charge-carrier mobility. Example: 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene .
- Synthesis : Stille coupling of brominated precursors (e.g., 3-bromobenzo[b]thiophene) . The target compound’s bromine could serve a similar role, but its methoxy groups may reduce conjugation efficiency .
Comparative Data Table
Biological Activity
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene is a compound belonging to the class of benzo[b]thiophenes, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure includes a bromine atom and two methoxy groups, which contribute to its unique reactivity and biological interactions. The general formula can be represented as follows:
Research indicates that this compound interacts with various molecular targets, particularly within the realm of cancer therapy. The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition is mediated by the compound's binding to the colchicine site on tubulin, preventing microtubule formation and thus leading to apoptosis in cancer cells .
Biological Activity Overview
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated significant growth inhibition with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins, suggesting a pathway for programmed cell death .
Estrogen Receptor Modulation
Another research highlighted the compound's ability to function as an estrogen receptor inhibitor. The findings suggest that it can degrade estrogen receptors, potentially providing a therapeutic avenue for hormone-dependent cancers. This activity is particularly important given the role of estrogen in breast cancer proliferation .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene | Lacks bromine; different reactivity | Lower anticancer activity |
| 3,6-Dibromo-2-(4-methoxyphenyl)-benzo[b]thiophene | Additional bromine enhances reactivity | Increased potency against cancer cells |
Q & A
Q. How are overlapping signals in NMR spectra resolved for brominated benzo[b]thiophenes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
